3-Chloro-8H-quino(4,3,2-kl)acridine
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Overview
Description
3-Chloro-8H-quinolino[4,3,2-kl]acridine is a heterocyclic aromatic compound that belongs to the quinoline and acridine family This compound is characterized by a fused ring system that includes both quinoline and acridine moieties, with a chlorine atom attached at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8H-quinolino[4,3,2-kl]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 9-(benzotriazol-1-yl)acridine to form the pentacyclic structure of 8H-quinolino[4,3,2-kl]acridine . The reaction conditions often involve low-boiling solvents and can be facilitated by solvation of intermediate zwitterionic species .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis protocols, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-8H-quinolino[4,3,2-kl]acridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be efficiently replaced by other substituents such as benzylamino, 4-morpholinyl, and cyano groups in palladium(0) mediated reactions.
Cyclization Reactions: The compound can be synthesized through cyclization reactions involving diazonium intermediates.
Common Reagents and Conditions
Palladium(0) Catalysts: Used for substitution reactions to replace the chloro group with other functional groups.
Low-Boiling Solvents: Facilitate the cyclization process by solvating intermediate species.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 8H-quinolino[4,3,2-kl]acridine, depending on the substituents introduced during the reactions.
Scientific Research Applications
3-Chloro-8H-quinolino[4,3,2-kl]acridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a telomerase inhibitor, which could have implications in cancer treatment.
Materials Science: The compound is studied for its properties in organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence (TADF) characteristics.
Biological Research: Derivatives of this compound are explored for their bioactive properties, including potential anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Chloro-8H-quinolino[4,3,2-kl]acridine involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects . The specific pathways and molecular targets involved in its action are still under investigation, but its ability to inhibit telomerase is a key area of interest .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-8-methyl-8H-quino[4,3,2-kl]acridine: Similar in structure but with a methyl group at the 8-position.
3,11-Diphenylquinolino[3,2,1-de]acridine-5,9-dione: Another quinolinoacridine derivative with different substituents.
Uniqueness
3-Chloro-8H-quinolino[4,3,2-kl]acridine is unique due to its specific substitution pattern and the presence of a chlorine atom at the 3-position
Properties
CAS No. |
198025-90-0 |
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Molecular Formula |
C19H11ClN2 |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
16-chloro-8,20-diazapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene |
InChI |
InChI=1S/C19H11ClN2/c20-11-8-9-16-14(10-11)12-5-3-7-17-18(12)19(22-16)13-4-1-2-6-15(13)21-17/h1-10,21H |
InChI Key |
NBLTYXPRXWCUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C5C=C(C=CC5=N3)Cl)C=CC=C4N2 |
Origin of Product |
United States |
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